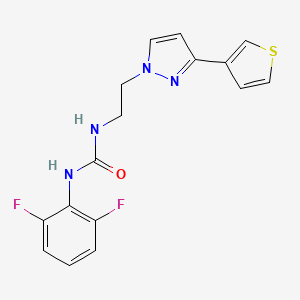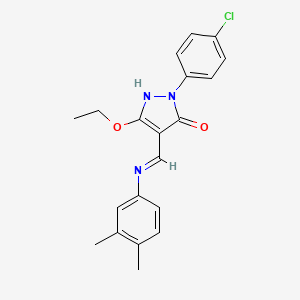![molecular formula C24H26N6 B2862531 6-(4-benzylpiperidin-1-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 887466-70-8](/img/structure/B2862531.png)
6-(4-benzylpiperidin-1-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(4-benzylpiperidin-1-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a derivative of pyrazolo[3,4-d]pyrimidine . It has been studied for its potential as a CDK2 inhibitor, which makes it a potential candidate for cancer treatment . The molecular formula of the compound is C26H30N6 .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a molecular weight of 426.557 Da . It contains a benzylpiperidin-1-yl group attached to the pyrazolo[3,4-d]pyrimidin-4-amine core .Physical And Chemical Properties Analysis
The compound has a molecular weight of 426.557 Da . Other specific physical and chemical properties of “this compound” are not provided in the retrieved papers.Aplicaciones Científicas De Investigación
Insecticidal and Antibacterial Potential
The synthesis of pyrimidine-linked pyrazole heterocyclics, including compounds similar to 6-(4-benzylpiperidin-1-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has been explored for their potential insecticidal and antibacterial applications. One study demonstrated the preparation of such compounds via microwave irradiative cyclocondensation, revealing their efficacy against Pseudococcidae insects and selected microorganisms, suggesting a versatile role in pest control and microbial inhibition (Deohate & Palaspagar, 2020).
Anticancer, Antifungal, and Antibacterial Pharmacophore Identification
Research into pyrazole derivatives, structurally related to the queried compound, has identified pharmacophore sites with antitumor, antifungal, and antibacterial activities. The studies have focused on the synthesis and characterization of these derivatives, showcasing their potential in addressing various medical challenges, including cancer and microbial infections (Titi et al., 2020).
Antimicrobial Additives for Surface Coatings
Another field of application involves the incorporation of pyrimidine derivatives into surface coatings and printing inks as antimicrobial agents. This approach has demonstrated effective microbial resistance on treated surfaces, highlighting the compound's potential in enhancing the antimicrobial properties of coatings and inks (El‐Wahab et al., 2015).
Diverse Heterocyclic Compound Synthesis
The compound's structural framework has also been utilized in the synthesis of diverse heterocyclic compounds under microwave irradiation. This methodology offers a quick, efficient route for producing a variety of biomedically relevant structures, underscoring the compound's versatility in synthetic chemistry (Han et al., 2009).
Anticancer and Anti-5-Lipoxygenase Activity
A novel series of pyrazolopyrimidines, related to the compound , have been synthesized and tested for their anticancer and anti-5-lipoxygenase activities. These studies have identified compounds with promising biological activities, suggesting potential therapeutic applications in cancer treatment and inflammation control (Rahmouni et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound’s interaction with CDK2 also leads to the induction of apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest . The downstream effect of this is the induction of apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s molecular weight is412.54 , which is within the acceptable range for good bioavailability
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . This suggests that the compound could potentially be effective in treating certain types of cancer.
Direcciones Futuras
Propiedades
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-1-methyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6/c1-29-23-21(17-25-29)22(26-20-10-6-3-7-11-20)27-24(28-23)30-14-12-19(13-15-30)16-18-8-4-2-5-9-18/h2-11,17,19H,12-16H2,1H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNVXFNXQBKQDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)N4CCC(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[({[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2862448.png)
![Benzyl 2-[(4-tert-butyl-2-oxopyrrolidin-3-yl)formamido]acetate](/img/structure/B2862449.png)
![7-Bromo-8-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B2862450.png)
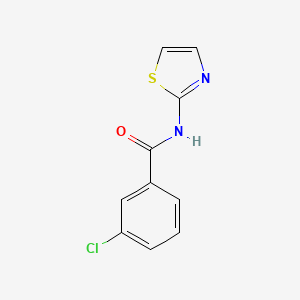
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2862454.png)
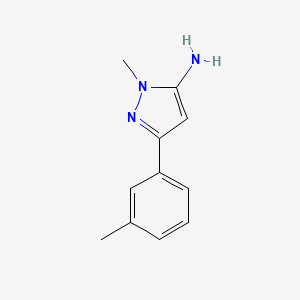
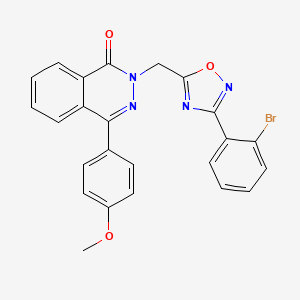
![N-(4-fluoro-3-nitrophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2862459.png)

![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylbenzamide](/img/structure/B2862463.png)
![2-cyano-N-[(oxolan-2-yl)methyl]-N-[(pyridin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2862466.png)
![2-[[4-amino-6-[(4-ethoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2862467.png)
